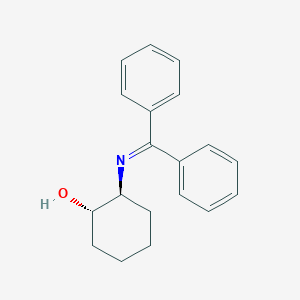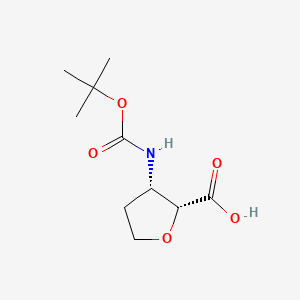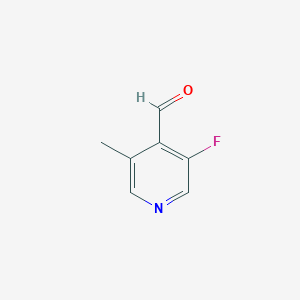
(1S,2S)-2-((Diphenylmethylene)amino)cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2S)-2-((Diphenylmethylene)amino)cyclohexanol is a chiral compound with significant applications in organic synthesis and medicinal chemistry. This compound features a cyclohexanol backbone with a diphenylmethyleneamino group, making it a valuable intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-((Diphenylmethylene)amino)cyclohexanol typically involves the reaction of cyclohexanone with diphenylmethyleneamine under acidic or basic conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
In industrial settings, the production of this compound often employs continuous flow reactors to enhance reaction efficiency and yield. These reactors allow for precise control over reaction parameters, such as temperature and pressure, leading to a more sustainable and scalable process.
Analyse Des Réactions Chimiques
Types of Reactions
(1S,2S)-2-((Diphenylmethylene)amino)cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The imine group can be reduced to an amine using reducing agents such as sodium borohydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like halides or alkoxides in the presence of a base.
Major Products Formed
Oxidation: Formation of (1S,2S)-2-((Diphenylmethylene)amino)cyclohexanone.
Reduction: Formation of (1S,2S)-2-((Diphenylmethyl)amino)cyclohexanol.
Substitution: Formation of various substituted cyclohexanol derivatives.
Applications De Recherche Scientifique
(1S,2S)-2-((Diphenylmethylene)amino)cyclohexanol has diverse applications in scientific research, including:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in enzyme inhibition studies.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (1S,2S)-2-((Diphenylmethylene)amino)cyclohexanol involves its interaction with specific molecular targets, such as enzymes or receptors. The diphenylmethyleneamino group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the compound’s chiral nature allows for selective binding to chiral receptors, influencing biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1R,2R)-2-((Diphenylmethylene)amino)cyclohexanol
- (1S,2S)-2-((Phenylmethylene)amino)cyclohexanol
- (1S,2S)-2-((Diphenylmethylene)amino)cyclopentanol
Uniqueness
(1S,2S)-2-((Diphenylmethylene)amino)cyclohexanol is unique due to its specific chiral configuration and the presence of the diphenylmethyleneamino group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C19H21NO |
|---|---|
Poids moléculaire |
279.4 g/mol |
Nom IUPAC |
(1S,2S)-2-(benzhydrylideneamino)cyclohexan-1-ol |
InChI |
InChI=1S/C19H21NO/c21-18-14-8-7-13-17(18)20-19(15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12,17-18,21H,7-8,13-14H2/t17-,18-/m0/s1 |
Clé InChI |
CCYMIBMYWGQJRD-ROUUACIJSA-N |
SMILES isomérique |
C1CC[C@@H]([C@H](C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3)O |
SMILES canonique |
C1CCC(C(C1)N=C(C2=CC=CC=C2)C3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(1S,2S,4R)-2-(1-(Phenylthio)cyclopropyl)bicyclo[2.2.1]heptan-2-OL](/img/structure/B14044625.png)

![3-[(2S)-6-[(E)-2-[2-chloro-6-(trifluoromethyl)phenyl]vinyl]-4-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydro-1,4-benzoxazin-2-yl]propanoic acid](/img/structure/B14044634.png)





